Chemical structure and molecular weight of 2,2-Diphenylethyl pyridine-3-carboxylate
Chemical structure and molecular weight of 2,2-Diphenylethyl pyridine-3-carboxylate
An In-Depth Technical Guide to 2,2-Diphenylethyl Pyridine-3-Carboxylate: Synthesis, Characterization, and Scientific Context
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2,2-Diphenylethyl pyridine-3-carboxylate, a novel ester derivative of nicotinic acid. While specific data for this exact molecule is not prevalent in public literature, this document extrapolates from established chemical principles and data from closely related analogues to present a scientifically grounded guide for researchers. The guide details the compound's chemical structure and molecular properties, a proposed synthetic route with a detailed experimental protocol, and standard characterization methodologies. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering insights into the potential significance of this compound within the broader context of nicotinic acid derivatives' therapeutic applications.
Introduction and Scientific Background
Nicotinic acid, also known as niacin or vitamin B3, is a pyridine derivative with a well-documented history in clinical therapy, primarily for treating dyslipidemic conditions.[1] Its ability to modulate lipid profiles has made it a cornerstone in cardiovascular disease management. The therapeutic potential of nicotinic acid extends beyond lipid-lowering, with derivatives showing promise in various fields, including as anti-inflammatory, analgesic, and even anti-tuberculosis agents.[2][3]
The core of nicotinic acid's versatility lies in its pyridine-3-carboxylic acid scaffold, which allows for chemical modifications to tune its biological activity and pharmacokinetic properties.[4] Esterification of the carboxylic acid group is a common strategy to create derivatives with altered solubility, stability, and bioavailability. The target molecule of this guide, 2,2-Diphenylethyl pyridine-3-carboxylate, incorporates a bulky, lipophilic 2,2-diphenylethyl moiety. This structural feature is anticipated to significantly influence the compound's physical and biological characteristics compared to simpler alkyl esters of nicotinic acid.
This guide will provide a detailed exploration of 2,2-Diphenylethyl pyridine-3-carboxylate, starting from its fundamental chemical properties to a robust, proposed methodology for its synthesis and characterization.
Chemical Structure and Molecular Properties
The fundamental attributes of 2,2-Diphenylethyl pyridine-3-carboxylate are derived from its constituent parts: the pyridine-3-carboxylate core and the 2,2-diphenylethyl alcohol substituent.
Chemical Structure
The chemical structure consists of a pyridine ring with a carboxylate group at the 3-position, which is ester-linked to a 2,2-diphenylethanol moiety.
Molecular Formula and Weight
Based on the structure, the molecular formula and corresponding molecular weight can be calculated.
| Property | Value |
| Molecular Formula | C₂₀H₁₇NO₂ |
| Molecular Weight | 303.36 g/mol |
| Exact Mass | 303.1259 g/mol |
Note: These values are calculated based on the chemical structure.
Synthesis and Purification
The synthesis of 2,2-Diphenylethyl pyridine-3-carboxylate can be achieved through a standard esterification reaction between nicotinic acid (or its more reactive acyl chloride derivative) and 2,2-diphenylethanol. The following protocol outlines a common and effective method.
Proposed Synthetic Pathway
A reliable method for this synthesis is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is advantageous as it proceeds under mild conditions.
Detailed Experimental Protocol
Materials:
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Nicotinic acid (1.0 eq)
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2,2-Diphenylethanol (1.0 eq)
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Dicyclohexylcarbodiimide (DCC) (1.1 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: To a solution of nicotinic acid (1.0 eq) and 2,2-diphenylethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add 4-dimethylaminopyridine (DMAP) (0.1 eq).
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Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
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Extraction: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,2-Diphenylethyl pyridine-3-carboxylate.
Characterization
To confirm the identity and purity of the synthesized 2,2-Diphenylethyl pyridine-3-carboxylate, a combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the pyridine ring (typically in the δ 7.0-9.0 ppm region).- Aromatic protons of the two phenyl groups (typically in the δ 7.0-7.5 ppm region).- Methylene and methine protons of the ethyl bridge. |
| ¹³C NMR | - Carbonyl carbon of the ester (typically in the δ 165-175 ppm region).- Aromatic carbons of the pyridine and phenyl rings.- Aliphatic carbons of the ethyl bridge. |
| FT-IR | - Strong C=O stretch of the ester (around 1720 cm⁻¹).- C-O stretch (around 1250 cm⁻¹).- Aromatic C-H and C=C stretches. |
| Mass Spectrometry | - Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. |
Physicochemical Properties
The introduction of the bulky diphenylethyl group is expected to significantly increase the lipophilicity of the molecule compared to nicotinic acid.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Based on similar aromatic esters. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate). Insoluble in water. | The large nonpolar surface area from the phenyl groups dominates solubility. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | The rigid aromatic structure should allow for efficient crystal packing. |
Potential Applications and Future Directions
Nicotinic acid and its derivatives are of significant interest in drug discovery.[1][2] The unique structural features of 2,2-Diphenylethyl pyridine-3-carboxylate suggest several avenues for investigation:
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Drug Delivery: The increased lipophilicity may enhance membrane permeability, potentially making it a suitable pro-drug for targeted delivery.
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Enzyme Inhibition: The bulky substituent could facilitate novel interactions within the binding pockets of enzymes, and it would be worthwhile to screen this compound against relevant therapeutic targets.[4]
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Materials Science: Pyridine-containing compounds can act as ligands for metal complexes, and this derivative could be explored for applications in catalysis or materials science.[5]
Further research should focus on the biological evaluation of this compound to determine its activity profile and potential therapeutic applications.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of 2,2-Diphenylethyl pyridine-3-carboxylate. By leveraging the extensive knowledge base surrounding nicotinic acid and its derivatives, we have outlined its chemical structure, molecular properties, a detailed synthetic protocol, and appropriate characterization methods. This document serves as a foundational resource for researchers interested in exploring the synthesis and potential applications of this novel compound.
References
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